
(R)-N-Methyl-Laudanosine benzene sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
An impurity of Laudanosine, which is a metabolite of Atracurium. Atracurium besilate is a non-neuromuscular-blocking agent used to relax skeletal muscle.
Scientific Research Applications
Resonance Light-Scattering Method
A study by Liu et al. (2003) presented a resonance light-scattering (RLS) assay involving proteins and sodium dodecyl benzene sulfonate, relevant for the understanding of interactions in systems including similar compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (Rutao Liu et al., 2003).
Chemical Transformation of Tertiary Amines
Anastasia et al. (2001) explored the transformation of tertiary amines, like laudanosine, into various N-alkyl congeners through a one-pot procedure. This research provides insights into chemical processes relevant to compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (L. Anastasia et al., 2001).
Biodiesel Production
Nongbe et al. (2017) discussed the use of sulfonated graphene, functionalized with benzene sulfonic acid, as a catalyst in biodiesel production from palm oil. This highlights potential industrial applications of benzene sulfonate derivatives (Medy C. Nongbe et al., 2017).
Investigating Small-Conductance Ca(2+)-Activated K(+) Channels
Scuvée-Moreau et al. (2002) examined laudanosine derivatives, such as methyl-laudanosine, for their potential in investigating the function of small-conductance Ca(2+)-activated K(+) channels in neurons (J. Scuvée-Moreau et al., 2002).
Sulfonated Poly(ether sulfone)s as Proton Exchange Membrane
Matsumoto et al. (2009) prepared sulfonated poly(ether sulfone)s for use in fuel cells, demonstrating the utility of sulfonation in enhancing material properties for energy applications (Kazuya Matsumoto et al., 2009).
Synthesis of Biologically Relevant Alkaloids
Ruiz-Olalla et al. (2015) developed a procedure for synthesizing biologically significant alkaloids, including laudanosine, showcasing the relevance of such compounds in pharmaceutical research (Andrea Ruiz-Olalla et al., 2015).
Production Process of Alpha-Methyl Ester Sulfonates
Martínez et al. (2010) explored the production process of alpha-methyl ester sulfonates, highlighting the industrial potential of sulfonate compounds in the detergent industry (Daniel Martínez et al., 2010).
Synthesis and Binding Studies of SK Channel Blockers
Graulich et al. (2005) conducted synthesis and radioligand binding studies on compounds related to N-methyl-laudanosine, focusing on their potential as SK channel blockers, which is relevant for neurological research (A. Graulich et al., 2005).
Quantitation of Genotoxic Impurity in Pharmaceuticals
Katta et al. (2017) worked on synthesizing and quantifying genotoxic impurities in pharmaceutical compounds, demonstrating the importance of monitoring and controlling such impurities in drug synthesis (Krishna Katta et al., 2017).
Structural, Thermophysical, and Mechanical Properties of Polyimides
Lyulin et al. (2012) investigated the effect of the SO2 group in polyimides, highlighting the significance of such groups in determining the properties of polymeric materials (S. Lyulin et al., 2012).
properties
CAS RN |
155913-37-4 |
|---|---|
Product Name |
(R)-N-Methyl-Laudanosine benzene sulfonate |
Molecular Formula |
C28H35NO7S |
Molecular Weight |
529.654 |
Purity |
95% |
Related CAS |
34866-20-1 (free base); 41431-32-7 (Iodide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



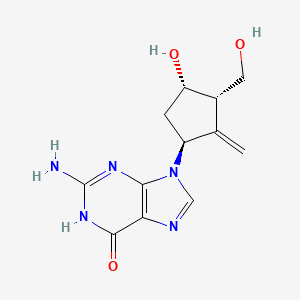
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)
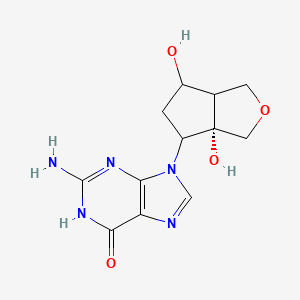
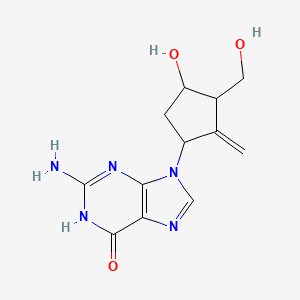
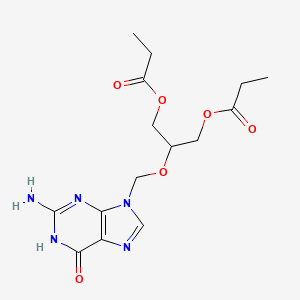
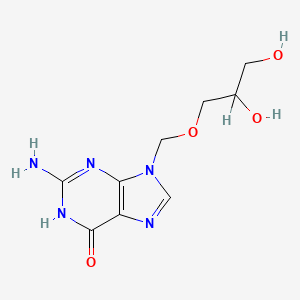
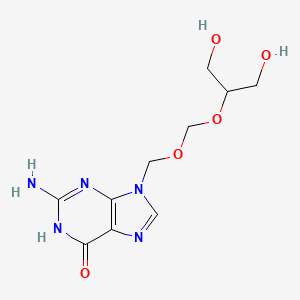
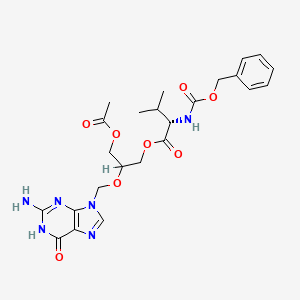
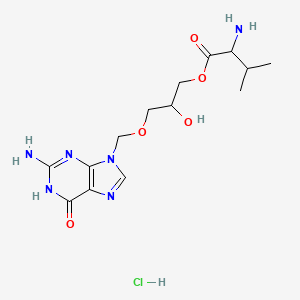
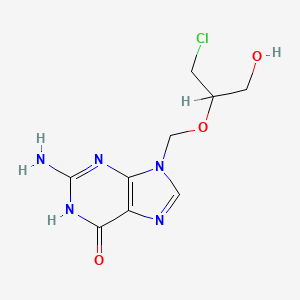
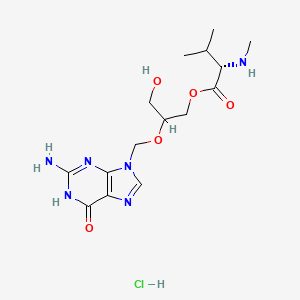
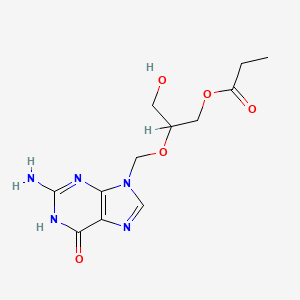
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)